2-Amino-4-nitrobenzaldehyde 2-Amino-4-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 109466-84-4
VCID: VC20753747
InChI: InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])N)C=O
Molecular Formula: C7H6N2O3
Molecular Weight: 166.13 g/mol

2-Amino-4-nitrobenzaldehyde

CAS No.: 109466-84-4

Cat. No.: VC20753747

Molecular Formula: C7H6N2O3

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-nitrobenzaldehyde - 109466-84-4

CAS No. 109466-84-4
Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
IUPAC Name 2-amino-4-nitrobenzaldehyde
Standard InChI InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2
Standard InChI Key DKVANZONLCMNBC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)C=O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)C=O

Chemical Structure and Properties

2-Amino-4-nitrobenzaldehyde (CAS: 109466-84-4) is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol. Structurally, it is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring. The amino group is positioned at the 2-position (ortho to the aldehyde group), while the nitro group occupies the 4-position (para to the aldehyde group) .

This compound belongs to the class of substituted benzaldehydes and possesses multiple functional groups that contribute to its chemical reactivity and potential applications. The presence of both electron-donating (amino) and electron-withdrawing (nitro and aldehyde) groups creates an interesting electronic distribution within the molecule.

Synthesis Methods

2-Amino-4-nitrobenzaldehyde can be synthesized through various methods, each with specific advantages and considerations. The synthesis routes primarily involve either the nitration of 2-aminobenzaldehyde or the oxidation of 2-amino-4-nitrobenzenemethanol.

Laboratory Synthesis

One common laboratory approach involves the nitration of 2-aminobenzaldehyde. This reaction typically employs nitric acid and sulfuric acid as nitrating agents under carefully controlled temperature conditions. The reaction must be conducted with precision to ensure selective nitration at the desired position (4-position) while preventing over-nitration or other side reactions.

Another documented synthetic route involves the oxidation of 2-amino-4-nitrobenzenemethanol. According to chemical synthesis databases, this can be achieved using manganese(IV) oxide in dichloromethane at 20°C for approximately 23 hours under inert atmosphere conditions . This approach reportedly yields 100% of the target compound.

Industrial Production

In industrial settings, the production of 2-Amino-4-nitrobenzaldehyde typically involves optimized large-scale nitration processes. These industrial methods focus on maximizing yield and purity while minimizing waste and environmental impact. Key aspects of industrial production include:

  • Continuous flow reactors for more controlled reaction conditions

  • Advanced purification techniques including recrystallization and chromatography

  • Optimization of reaction parameters to improve selectivity and reduce byproduct formation

Chemical Reactions and Reactivity

2-Amino-4-nitrobenzaldehyde exhibits diverse reactivity due to the presence of multiple functional groups. Understanding these reaction patterns is essential for utilizing this compound in organic synthesis and for developing applications in various fields.

Reduction Reactions

The nitro group in 2-Amino-4-nitrobenzaldehyde can undergo reduction to form an additional amino group. This reduction can be accomplished using:

  • Hydrogen gas in the presence of palladium catalyst

  • Metal hydrides such as sodium borohydride

  • Other reducing agents common in organic synthesis

The reduction results in the formation of 2-amino-4-aminobenzaldehyde, which contains two amino groups. This diamine derivative has its own unique reactivity and potential applications.

Oxidation Reactions

The aldehyde group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (2-amino-4-nitrobenzoic acid). Common oxidizing agents include:

  • Potassium permanganate (KMnO4)

  • Chromium trioxide (CrO3)

  • Other oxidants in either acidic or basic media

The oxidation of the aldehyde group can proceed selectively without affecting the amino or nitro groups under controlled conditions.

Substitution Reactions

The amino group can participate in various substitution reactions, where it is replaced by other functional groups. These include reactions with:

  • Halogenating agents like chlorine or bromine in the presence of catalysts

  • Diazotization reactions followed by substitution

  • Acylation to form amide derivatives

Condensation Reactions

As a benzaldehyde derivative, this compound can participate in various condensation reactions typical of aldehydes, including:

  • Schiff base formation with primary amines

  • Aldol condensations

  • Participation in multi-component reactions

Research indicates the potential use of 2-amino-4-nitrobenzaldehyde in the synthesis of more complex molecular structures, including heterocyclic compounds that may have biological significance.

Applications and Research Developments

2-Amino-4-nitrobenzaldehyde has garnered interest for various applications, particularly in the realm of pharmaceutical and biological research.

Biological Applications

Current research suggests that 2-Amino-4-nitrobenzaldehyde exhibits properties that make it a candidate for various biological applications, including:

  • Antimicrobial activity

  • Anticancer properties

  • Anti-inflammatory effects

These potential biological applications stem from the compound's unique structural features and reactivity, which can interact with biological systems in specific ways.

SupplierProduct DescriptionQuantityPrice (USD)Purity
American Custom Chemicals Corporation2-AMINO-4-NITROBENZALDEHYDE5 mg$502.1995.00%
Alichem2-Amino-4-nitrobenzaldehyde500 mg$806.85Not specified
Alichem2-Amino-4-nitrobenzaldehyde1 g$1,475.10Not specified
Chemenu2-amino-4-nitrobenzaldehyde5 g$1,328.0095%
Crysdot2-Amino-4-nitrobenzaldehyde5 g$1,406.0095+%

The relatively high prices observed for this compound suggest that its synthesis and purification may be complex or that current demand is specialized, making it a specialty chemical rather than a bulk commodity .

Comparison with Related Compounds

To better understand the unique properties and applications of 2-Amino-4-nitrobenzaldehyde, it is useful to compare it with structurally related compounds.

Comparison with 2-Amino-5-nitrobenzaldehyde

2-Amino-5-nitrobenzaldehyde (CAS: 56008-61-8) is an isomer where the nitro group is in the 5-position rather than the 4-position. Both compounds share the same molecular formula (C7H6N2O3) and molecular weight (166.13 g/mol), but differ in the position of the nitro group .

This positional isomerism likely results in differences in:

  • Electronic distribution within the molecule

  • Reactivity patterns

  • Potential biological activity

  • Physical properties such as melting point and solubility

Comparison with 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde (CAS: 555-16-8) lacks the amino group present in 2-Amino-4-nitrobenzaldehyde. This compound is documented for use in spectrophotometric determination of amino sugars and is commercially available with a purity of ≥99.0% .

The absence of the amino group in 4-nitrobenzaldehyde results in different chemical behavior and applications compared to 2-Amino-4-nitrobenzaldehyde.

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